molecular formula C19H12ClN3O3S B5010471 3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea

3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea

Cat. No.: B5010471
M. Wt: 397.8 g/mol
InChI Key: QKOPCTUNZZZESK-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that is widely recognized for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The incorporation of chlorophenyl, furan-2-carbonyl, and thiourea groups into the benzoxazole framework enhances its chemical and biological properties, making it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c20-13-5-2-1-4-12(13)18-22-14-10-11(7-8-15(14)26-18)21-19(27)23-17(24)16-6-3-9-25-16/h1-10H,(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOPCTUNZZZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core . This is followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The furan-2-carbonyl group is then attached via acylation reactions, and finally, the thiourea moiety is introduced through nucleophilic substitution reactions. Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. In cancer cells, it induces apoptosis by activating caspases and inhibiting key signaling pathways involved in cell proliferation and survival . The antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells .

Comparison with Similar Compounds

3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea can be compared with other benzoxazole derivatives, such as:

The unique combination of chlorophenyl, furan-2-carbonyl, and thiourea groups in this compound enhances its biological activities and makes it a versatile compound for various applications.

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